Cas no 1179360-16-7 (2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid)

2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a 1,2,4-oxadiazole moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The compound's rigid biphenyl scaffold, combined with the oxadiazole heterocycle, offers structural stability and opportunities for further functionalization. Its carboxylic acid group provides a reactive handle for conjugation or derivatization, making it valuable in the synthesis of bioactive molecules. The methyl substituents contribute to improved lipophilicity and metabolic stability. This compound is particularly useful in the development of small-molecule inhibitors or modulators targeting enzyme or receptor interactions, given its balanced physicochemical properties.
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid structure
1179360-16-7 structure
Product Name:2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No:1179360-16-7
MF:C17H14N2O3
MW:294.304664134979
CID:1030414
PubChem ID:18980135
Update Time:2025-05-27

2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
    • 3-methyl-4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid
    • 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxylic acid
    • 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxylic acid
    • 2-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid
    • AKOS015842623
    • DTXSID20597068
    • 1179360-16-7
    • 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylicacid
    • SCHEMBL7450212
    • JHSORUOJVMPRJI-UHFFFAOYSA-N
    • Inchi: 1S/C17H14N2O3/c1-10-9-14(17(20)21)7-8-15(10)12-3-5-13(6-4-12)16-18-11(2)22-19-16/h3-9H,1-2H3,(H,20,21)
    • InChI Key: JHSORUOJVMPRJI-UHFFFAOYSA-N
    • SMILES: O1C(C)=NC(C2C=CC(=CC=2)C2C=CC(C(=O)O)=CC=2C)=N1

Computed Properties

  • Exact Mass: 294.10044231g/mol
  • Monoisotopic Mass: 294.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 76.2Ų

2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM276701-1g
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
1179360-16-7 95%
1g
$628 2023-02-18
Alichem
A019122578-1g
2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid
1179360-16-7 95%
1g
$671.96 2023-09-04

Additional information on 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid

Research Brief on 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1179360-16-7)

2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1179360-16-7) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique biphenyl core and 1,2,4-oxadiazole moiety, has shown promising potential as a pharmacophore in drug discovery, particularly in the development of targeted therapies for inflammatory and oncological diseases. Recent studies have explored its molecular interactions, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further preclinical and clinical evaluation.

The synthesis of 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid involves a multi-step process, including palladium-catalyzed cross-coupling reactions and cyclization to form the 1,2,4-oxadiazole ring. The compound's structural features, such as the carboxylic acid group and the methyl-substituted oxadiazole, contribute to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. These properties have been leveraged in the design of inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, which are implicated in inflammatory and proliferative diseases.

Recent in vitro studies have demonstrated that 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid exhibits potent inhibitory activity against COX-2, with an IC50 value in the nanomolar range. This selectivity over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, the compound has shown efficacy in suppressing the proliferation of cancer cell lines, particularly those with dysregulated kinase signaling pathways, such as non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma.

Pharmacokinetic studies in rodent models have revealed that 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid has good oral bioavailability and a moderate half-life, supporting its potential as an orally administered therapeutic agent. Metabolite profiling indicates that the compound undergoes hepatic metabolism primarily via glucuronidation, with minimal cytochrome P450-mediated oxidation, reducing the likelihood of drug-drug interactions. These findings underscore the compound's suitability for further development.

In conclusion, 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable candidate for translational research. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy in more complex disease models and clinical settings.

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